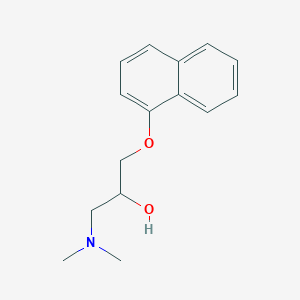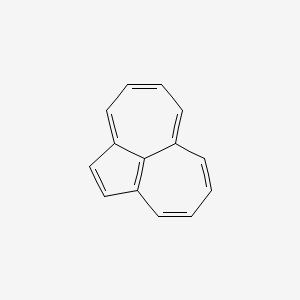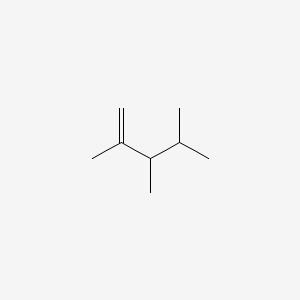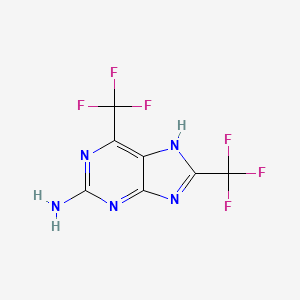
Germane, trimethyl-, ethynyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Germane, trimethyl-, ethynyl- is an organogermanium compound with the chemical formula (CH₃)₃GeC≡CH. This compound is characterized by the presence of a germanium atom bonded to three methyl groups and one ethynyl group. It is a colorless liquid that is used in various chemical synthesis processes and has unique properties due to the presence of both germanium and ethynyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of germane, trimethyl-, ethynyl- typically involves the reaction of trimethylgermanium chloride with acetylene in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(CH3)3GeCl+HC≡CH→(CH3)3GeC≡CH+HCl
This reaction requires a catalyst, such as a palladium or platinum complex, to facilitate the formation of the ethynyl group.
Industrial Production Methods
In an industrial setting, the production of germane, trimethyl-, ethynyl- involves large-scale reactions using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Germane, trimethyl-, ethynyl- undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form various oxygen-containing functional groups.
Reduction: The compound can be reduced to form germane derivatives with different substituents.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds or carboxylic acids.
Reduction: Formation of germane derivatives with hydrogen or alkyl groups.
Substitution: Formation of new organogermanium compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Germane, trimethyl-, ethynyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of germane, trimethyl-, ethynyl- involves its interaction with various molecular targets. The ethynyl group can participate in reactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds. The germanium atom can also interact with other elements, facilitating the formation of complex structures. The specific pathways and molecular targets depend on the type of reaction and the conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethynyltrimethylsilane: Similar structure but with silicon instead of germanium.
Trimethylgermane: Lacks the ethynyl group.
Ethynylgermane: Lacks the methyl groups.
Uniqueness
Germane, trimethyl-, ethynyl- is unique due to the presence of both germanium and ethynyl groups, which confer distinct chemical properties. The combination of these groups allows for a wide range of chemical reactions and applications that are not possible with similar compounds.
Eigenschaften
CAS-Nummer |
2290-58-6 |
|---|---|
Molekularformel |
C5H10Ge |
Molekulargewicht |
142.76 g/mol |
IUPAC-Name |
ethynyl(trimethyl)germane |
InChI |
InChI=1S/C5H10Ge/c1-5-6(2,3)4/h1H,2-4H3 |
InChI-Schlüssel |
IZDFGWCBQBNEPK-UHFFFAOYSA-N |
Kanonische SMILES |
C[Ge](C)(C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S)-3-[(2S)-2-hydroxypropyl]-4-methyl-oxazolidin-2-one](/img/structure/B14754436.png)


![Acetamide,N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)-](/img/structure/B14754455.png)
![3-iodo-6-methyldibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B14754463.png)




![[(9R,10R)-8,8-dimethyl-10-(2-methylpropanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbut-2-enoate](/img/structure/B14754492.png)

![[(1'R,2R,3'Z,5'R,7'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B14754498.png)


